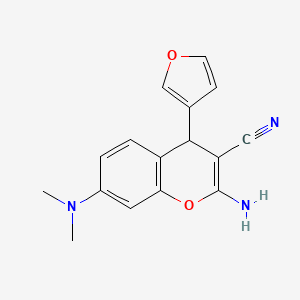
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile, also known as DMF-DABCO or DAF-2, is a fluorescent probe commonly used in scientific research to detect reactive nitrogen species (RNS) and nitric oxide (NO) in biological systems. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between the probe and RNS or NO, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of RNS or NO in the biological system. This mechanism allows for the detection and quantification of these species in real-time, providing valuable insights into their role in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the production or metabolism of RNS or NO, nor does it affect cellular viability or function. This makes this compound a safe and reliable tool for studying these reactive species in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in lab experiments include its sensitivity, specificity, and ease of use. It can be used in a variety of biological systems, including cells, tissues, and organs, and can detect RNS and NO in real-time. However, this compound has some limitations, including its potential for photobleaching and the need for specialized equipment to measure fluorescence intensity accurately.
Orientations Futures
There are several future directions for the use of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile in scientific research. These include the development of new probes with improved sensitivity and specificity for detecting RNS and NO, the application of this compound in the diagnosis and treatment of diseases related to RNS and NO, and the use of this compound in the development of new drugs targeting these reactive species. Additionally, this compound can be used in the study of other reactive species, such as reactive oxygen species (ROS), providing new insights into their role in biological processes.
Méthodes De Synthèse
The synthesis of 2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile involves the reaction between 4-hydroxycoumarin, 3-furoic acid, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and results in the formation of this compound as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making this compound readily available for use in scientific research.
Applications De Recherche Scientifique
2-amino-7-(dimethylamino)-4-(3-furyl)-4H-chromene-3-carbonitrile has been widely used in scientific research to detect RNS and NO in biological systems. These reactive species play a crucial role in various physiological and pathological processes, including inflammation, oxidative stress, and immune response. This compound has been used to study the production and distribution of RNS and NO in different cell types, tissues, and organs. It has also been used to investigate the role of these species in disease progression and therapeutic interventions.
Propriétés
IUPAC Name |
2-amino-7-(dimethylamino)-4-(furan-3-yl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-3-4-12-14(7-11)21-16(18)13(8-17)15(12)10-5-6-20-9-10/h3-7,9,15H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYLARRMMIGEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

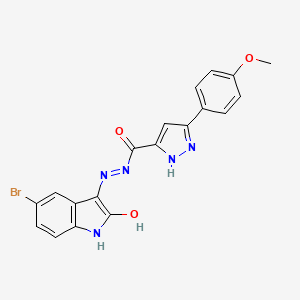
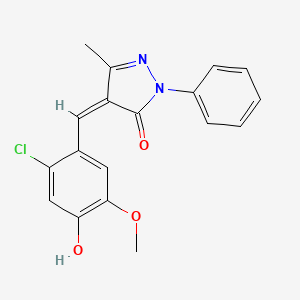
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
![2-[4-(2,4-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6027777.png)
![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)
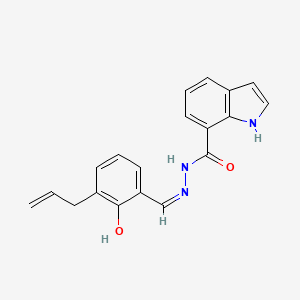
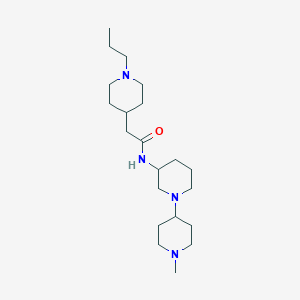
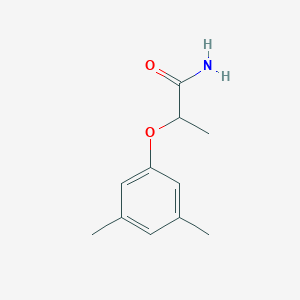
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)
![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)